3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde
Overview
Description
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.1 g/mol . This compound is characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to a benzaldehyde core. It is primarily used in research and development settings, particularly in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The general reaction scheme is as follows:
3,5-Dichloro-2-hydroxybenzaldehyde+CyclopropylmethanolBase, Refluxthis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or column chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dichloro-2-(cyclopropylmethoxy)benzoic acid.
Reduction: 3,5-Dichloro-2-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atoms and cyclopropylmethoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a cyclopropylmethoxy group.
3,5-Dichloro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
3,5-Dichloro-2-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of the cyclopropylmethoxy group, which can impart different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
3,5-dichloro-2-(cyclopropylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c12-9-3-8(5-14)11(10(13)4-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCNDOTANGQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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